N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Chemical Reactions Analysis
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents depending on the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents and overall molecular structure
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-10-13(6-7-21-10)15(18)17-16-9-11-4-5-12(19-2)8-14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
XQAHLEHCCOOVHH-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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